N-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-3,3-dimethylbutanamide

Catalog No.
S3030158
CAS No.
1005305-44-1
M.F
C24H33N3O
M. Wt
379.548
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylami...

CAS Number

1005305-44-1

Product Name

N-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-3,3-dimethylbutanamide

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-3,3-dimethylbutanamide

Molecular Formula

C24H33N3O

Molecular Weight

379.548

InChI

InChI=1S/C24H33N3O/c1-24(2,3)16-23(28)25-17-22(19-10-12-20(13-11-19)26(4)5)27-15-14-18-8-6-7-9-21(18)27/h6-13,22H,14-17H2,1-5H3,(H,25,28)

InChI Key

VCNIUJYYZNPFDM-UHFFFAOYSA-N

SMILES

CC(C)(C)CC(=O)NCC(C1=CC=C(C=C1)N(C)C)N2CCC3=CC=CC=C32

solubility

not available

Biological Potential of Indole Derivatives

Specific Scientific Field: Pharmaceutical Sciences

Comprehensive and Detailed Summary of the Application: Indole derivatives have been found in many important synthetic drug molecules and have shown a wide range of biological activities. They are used in the treatment of various disorders in the human body .

Methods of Application or Experimental Procedures: The methods of application or experimental procedures vary depending on the specific biological activity being targeted. For example, in antiviral activity studies, specific indole derivatives were synthesized and their inhibitory activity against certain viruses was tested .

Results or Outcomes Obtained: Indole derivatives have shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

N-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-3,3-dimethylbutanamide is a complex organic compound characterized by its unique structure, which includes an indole moiety, a dimethylamino group, and a butanamide functional group. Its molecular formula is C22H30N2C_{22}H_{30}N_{2}, and it possesses a molecular weight of approximately 350.49 g/mol. The compound's structure suggests potential interactions with biological systems, making it of interest in pharmaceutical research.

Typical for amides and indoles. Key reactions include:

  • Nucleophilic Substitution: The dimethylamino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Acylation: The amide bond can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding acid and amine.
  • Electrophilic Aromatic Substitution: The aromatic ring may undergo electrophilic substitution, particularly at the para position relative to the dimethylamino group.

The synthesis of N-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-3,3-dimethylbutanamide can be achieved through several methods:

  • Condensation Reactions: The indole derivative can be synthesized via condensation of 2,3-dihydroindole with an appropriate aldehyde or ketone followed by amide formation.
  • Alkylation Reactions: Dimethylaminopropylamine can be alkylated with suitable alkyl halides to introduce the dimethylamino group.
  • Multi-step Synthesis: A combination of these methods may be employed to construct the final compound in a stepwise fashion.

This compound has potential applications in various fields:

  • Pharmaceutical Development: Due to its structural features, it may serve as a lead compound for developing new antidepressants or anticancer agents.
  • Chemical Research: It can be used as a probe in studies investigating the mechanisms of action of indole derivatives.
  • Material Science: The unique properties of this compound could lend themselves to applications in creating novel materials or coatings.

Interaction studies are crucial for understanding how N-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-3,3-dimethylbutanamide interacts with biological targets. Preliminary studies may include:

  • Binding Affinity Tests: Evaluating how well the compound binds to specific receptors or enzymes.
  • Cell Viability Assays: Assessing the cytotoxicity of the compound against various cell lines.
  • Mechanistic Studies: Investigating the pathways affected by the compound in biological systems.

Several compounds share structural similarities with N-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-3,3-dimethylbutanamide. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey FeaturesBiological Activity
PsilocinC12H16N2OC_{12}H_{16}N_{2}OHydroxyindole derivativeHallucinogenic effects
YuremamineC27H28N2O6C_{27}H_{28}N_{2}O_{6}Complex structure with multiple functional groupsPotential neuroprotective effects
SumatriptanC14H19N3O5SC_{14}H_{19}N_{3}O_5STriptan class for migraine treatmentSelective agonist for serotonin receptors

Uniqueness

N-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-3,3-dimethylbutanamide stands out due to its specific combination of an indole structure and a dimethylamino group linked to a butanamide chain, which may enhance its pharmacological properties compared to other similar compounds.

XLogP3

4.7

Dates

Last modified: 08-17-2023

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